N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Description
N-(2,3-Dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core, a bicyclic system combining pyrrole and pyrimidine rings. Key structural attributes include:
- Substituents: A 3-ethyl group on the pyrimidine ring, a phenyl group at position 7, and a 2,3-dimethylphenylacetamide side chain.
This compound is hypothesized to exhibit biological activity due to its structural similarity to kinase inhibitors and nucleotide analogs. Its synthesis likely involves multi-step heterocyclic condensation, as seen in analogous pyrrolopyrimidine derivatives (e.g., via Suzuki coupling or nucleophilic substitution) .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-4-27-15-25-22-19(18-10-6-5-7-11-18)13-28(23(22)24(27)30)14-21(29)26-20-12-8-9-16(2)17(20)3/h5-13,15H,4,14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCZYQAETKTZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 415.5 g/mol. The structure includes a dimethylphenyl group and an ethyl substituent , contributing to its unique chemical characteristics.
Anticancer Activity
A study evaluating thieno[2,3-d]pyrimidine derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MDA-MB-231), with IC50 values indicating effective inhibition of cell proliferation . Although direct data on this compound is not available, the structural similarities suggest potential for similar activity.
| Compound | IC50 (μM) | Target Cell Line |
|---|---|---|
| Compound I | 27.6 | MDA-MB-231 |
| Compound II | 29.3 | MDA-MB-231 |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are hypothesized based on its structural features that may interact with inflammatory pathways. Similar compounds in the literature have demonstrated anti-inflammatory properties through modulation of cytokine release and inhibition of inflammatory mediators .
Comparative Analysis
When compared to other thieno[3,2-d]pyrimidine derivatives:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Compound A | Thieno[2,3-d]pyrimidine | Anticancer (IC50 = 27.6 μM) |
| Compound B | Thieno[3,2-d]pyrimidine | Kinase Inhibition |
| N-(2,3-dimethylphenyl)-2-(...) | Pyrrolo[3,2-d]pyrimidine | Potential Anticancer/Anti-inflammatory |
Case Studies
- Synthesis and Evaluation : Research involving similar compounds has shown promising results in inhibiting tumor growth in various cancer models. For instance, thieno[2,3-d]pyrimidine derivatives were synthesized and tested against several cancer cell lines, revealing significant cytotoxicity .
- Mechanistic Insights : Studies on pyrrolo[3,2-d]pyrimidines indicated their ability to disrupt microtubule dynamics in cancer cells leading to mitotic arrest and cell death . This mechanism could be relevant for understanding the action of N-(2,3-dimethylphenyl)-2-(...) in cancer therapy.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrrolo-Pyrimidine Derivatives
Key Observations :
- Core Variations : The target compound shares the pyrrolo[3,2-d]pyrimidine core with , while features a pyrrolo[2,3-d]pyrimidine isomer with distinct electronic properties due to trioxo groups.
- Substituent Effects: The 3-ethyl group in the target compound may enhance lipophilicity compared to the 3-methoxypropyl group in .
Table 3: Property Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
